N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide
Description
N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound known for its significant role in various chemical reactions and applications. This compound is characterized by its pyridine ring substituted with a dimethylamino group and a dimethylpropanamide moiety. It is widely used in organic synthesis due to its unique properties and reactivity.
Properties
IUPAC Name |
N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)11(16)14-10-8-9(15(4)5)6-7-13-10/h6-8H,1-5H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSHNUMLJHTNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 4-dimethylaminopyridine with 2,2-dimethylpropanoyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group, which is a good leaving group.
Esterification: The compound is also involved in esterification reactions, facilitating the formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include acyl chlorides, anhydrides, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include esters, amides, and other acylated compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in acylation and esterification reactions. The compound forms an intermediate complex with the acyl donor, which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound with similar catalytic properties but without the dimethylpropanamide moiety.
N,N-Dimethyl-4-aminopyridine: Another similar compound used in organic synthesis.
Uniqueness
N-[4-(dimethylamino)pyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which enhances its reactivity and makes it more versatile in various chemical reactions compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
